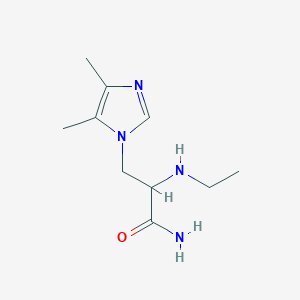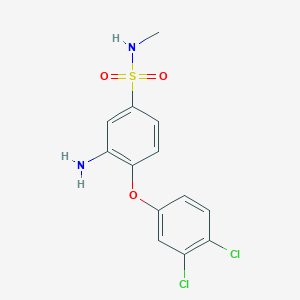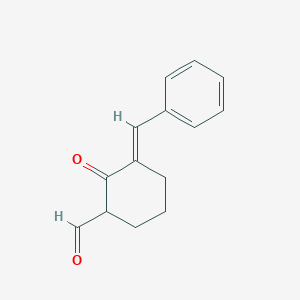
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Isobutoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Isobutoxy-3-methylpentane-1-sulfonic acid+SOCl2→5-Isobutoxy-3-methylpentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-Isobutoxy-3-methylpentane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties such as solubility and thermal stability.
Biological Research: Used in the synthesis of sulfonate esters and sulfonamides, which are important in studying enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
p-Toluenesulfonyl Chloride (TsCl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis for the protection of hydroxyl groups.
Benzenesulfonyl Chloride (C6H5SO2Cl): Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness of 5-Isobutoxy-3-methylpentane-1-sulfonyl Chloride
This compound is unique due to its branched alkyl chain and isobutoxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)8-14-6-4-10(3)5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
LOXMAMRUHMGMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCC(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)
![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)


![(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine](/img/structure/B13640431.png)





